1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one

Catalog No.
S1907691
CAS No.
86455-98-3
M.F
C18H20N2O4
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hyd...

CAS Number

86455-98-3

Product Name

1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one

IUPAC Name

1-[2-(dimethylamino)ethylamino]-7-hydroxy-4-(hydroxymethyl)xanthen-9-one

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C18H20N2O4/c1-20(2)8-7-19-14-5-3-11(10-21)18-16(14)17(23)13-9-12(22)4-6-15(13)24-18/h3-6,9,19,21-22H,7-8,10H2,1-2H3

InChI Key

BOTXZPXSICDQHE-UHFFFAOYSA-N

SMILES

CN(C)CCNC1=C2C(=C(C=C1)CO)OC3=C(C2=O)C=C(C=C3)O

Canonical SMILES

CN(C)CCNC1=C2C(=C(C=C1)CO)OC3=C(C2=O)C=C(C=C3)O
  • Chemical Properties and Availability

    DXO is a synthetic compound with the chemical formula C18H20N2O4 and a molecular weight of 328.36. It can be purchased from a few chemical suppliers, but information on its biological activity or potential applications is scarce [, , ].

  • Structural Features

    The structure of DXO incorporates a xanthen-9-one core, a common scaffold found in various fluorescent dyes and biologically active molecules []. The presence of the dimethylaminoethyl and hydroxymethyl groups suggests potential for interesting properties, but further research is needed to explore this.

1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one is a compound characterized by its complex structure, featuring a xanthenone core. The molecular formula for this compound is C18_{18}H20_{20}N2_2O4_4, with a molecular weight of approximately 328.4 g/mol. It possesses a hydroxymethyl group and a dimethylaminoethyl side chain, which contribute to its unique properties and potential applications in various fields, particularly in medicinal chemistry and biochemistry .

Typical of xanthone derivatives, including nucleophilic substitutions and modifications of the hydroxyl groups. For example, the hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, while the dimethylamino group may participate in electrophilic aromatic substitutions or reductive amination reactions. These reactions are significant for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties .

Research indicates that xanthone derivatives exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Specifically, studies have shown that compounds related to 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one may possess antitumor activity, making them potential candidates for cancer therapeutics. The mechanism of action often involves the modulation of cell signaling pathways and the induction of apoptosis in cancer cells .

The synthesis of 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one typically involves multi-step organic reactions. Common methods include:

  • Friedel-Crafts Acylation: This initial step introduces acyl groups to aromatic rings.
  • Nucleophilic Aromatic Substitution: Used to add the dimethylaminoethyl group.
  • Regioselective Demethylation: This step is crucial for modifying the xanthone structure.
  • Reductive Amination: Converts carbonyl compounds into amines, facilitating the introduction of the amino group .

These methods may be optimized using microwave irradiation or other modern techniques to enhance yield and reduce reaction times.

The primary applications of 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one are in research settings focused on drug development and biological studies. Its potential as an anticancer agent makes it a candidate for further investigation in pharmacological studies. Additionally, due to its fluorescent properties, it may also find applications in imaging techniques within biological systems .

Interaction studies involving this compound typically assess its binding affinity to various biological targets, including enzymes and receptors implicated in disease processes. These studies help elucidate the compound's mechanism of action and its potential therapeutic effects. For instance, interactions with specific kinases or transcription factors could reveal pathways through which the compound exerts its biological effects .

Several compounds share structural similarities with 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one, including:

  • 8-((2-(Dimethylamino)ethyl)amino)-5-(hydroxymethyl)-9H-xanthen-9-one
    • This compound has similar functional groups but differs in the position of substitutions on the xanthenone core.
  • 9H-Xanthen-9-one derivatives
    • Various derivatives exist that modify different positions on the xanthone structure, affecting their biological activity.
  • Other xanthone-based compounds
    • Compounds like 1-((2-(diethylamino)ethyl)amino)-4-hydroxymethyl-9H-xanthen-9-one also share structural features but vary in their side chains and functional groups.

Uniqueness

The uniqueness of 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one lies in its specific combination of hydroxymethyl and dimethylamino groups attached to the xanthenone core, which may enhance its solubility and biological activity compared to other xanthone derivatives. This specific arrangement allows for targeted interactions within biological systems, potentially leading to improved therapeutic outcomes .

XLogP3

2.3

Other CAS

86455-98-3

Wikipedia

1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one

Dates

Modify: 2023-08-16

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